molecular formula C25H23F2N7O B12469918 N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)alaninamide

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)alaninamide

Cat. No.: B12469918
M. Wt: 475.5 g/mol
InChI Key: ILZLIJZNMXZZMB-UHFFFAOYSA-N
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Description

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)alaninamide is a complex organic compound featuring a triazine ring substituted with fluorophenyl and methylphenyl groups

Preparation Methods

The synthesis of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)alaninamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazine core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution reactions: The triazine core is then subjected to substitution reactions with 2-fluoroaniline and 2-methylaniline to introduce the fluorophenyl and methylphenyl groups.

    Coupling reactions: The final step involves coupling the substituted triazine with alaninamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions using continuous flow techniques or other advanced methodologies.

Chemical Reactions Analysis

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace specific substituents on the triazine ring.

    Coupling: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds with other aromatic compounds.

Scientific Research Applications

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)alaninamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers or coatings with specific properties.

    Biological Research: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial processes, such as catalysis or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)alaninamide can be compared with other similar compounds, such as:

    N~2~-{4,6-bis[(2-chlorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)alaninamide: This compound features chlorophenyl groups instead of fluorophenyl groups, which may result in different chemical and biological properties.

    N~2~-{4,6-bis[(2-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)alaninamide:

    N~2~-{4,6-bis[(2-bromophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)alaninamide: The presence of bromophenyl groups can influence the compound’s chemical behavior and interactions with biological targets.

These comparisons highlight the uniqueness of N2-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)alaninamide and its potential advantages in various applications.

Properties

Molecular Formula

C25H23F2N7O

Molecular Weight

475.5 g/mol

IUPAC Name

2-[[4,6-bis(2-fluoroanilino)-1,3,5-triazin-2-yl]amino]-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C25H23F2N7O/c1-15-9-3-6-12-19(15)29-22(35)16(2)28-23-32-24(30-20-13-7-4-10-17(20)26)34-25(33-23)31-21-14-8-5-11-18(21)27/h3-14,16H,1-2H3,(H,29,35)(H3,28,30,31,32,33,34)

InChI Key

ILZLIJZNMXZZMB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)NC2=NC(=NC(=N2)NC3=CC=CC=C3F)NC4=CC=CC=C4F

Origin of Product

United States

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